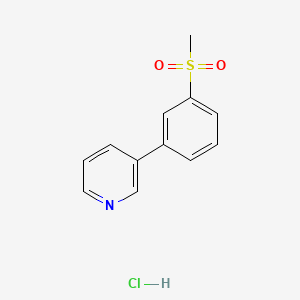

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride

描述

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride is a heterocyclic organic compound characterized by a pyridine ring substituted with a methanesulfonyl-phenyl group at the 3-position, forming a hydrochloride salt.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride typically involves the reaction of 3-bromopyridine with 3-methanesulfonylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process may include additional steps such as chromatography and crystallization to ensure high purity of the final product.

化学反应分析

Types of Reactions

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated pyridine derivatives.

科学研究应用

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Piperidine Analog: 3-(3-Methanesulfonyl-phenyl)-piperidine Hydrochloride

- Structure : Replaces the pyridine ring with a piperidine ring (saturated six-membered ring with one nitrogen).

- Data: Property 3-(3-Methanesulfonyl-phenyl)-piperidine HCl 3-(3-Methanesulfonyl-phenyl)-pyridine HCl Molecular Formula C₁₂H₁₈ClNO₂S C₁₂H₁₂ClNO₂S (estimated) Molecular Weight 275.79 g/mol ~261.75 g/mol (estimated) Purity ≥98% Likely similar Applications: Piperidine derivatives are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Pyridazine Derivatives (e.g., Compound 7a)

- Structure : Features a pyridazine ring (two adjacent nitrogen atoms) with a methanesulfonate ester (–OSO₂CH₃).

- Impact : The additional nitrogen increases polarity and hydrogen-bonding capacity, affecting solubility and metabolic stability. Sulfonate esters are more hydrolytically labile than sulfonyl groups.

- Synthesis : Prepared via sulfonylation of pyridazine precursors in pyridine, followed by HCl workup .

Substituent Variations

Fluorophenyl-Pyrrolidine Hydrochlorides

- Examples :

- (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (Similarity: 0.74)

- (S)-2-(4-Fluorophenyl)pyrrolidine HCl (Similarity: 0.74)

- Impact : Fluorine substituents enhance metabolic stability and bioavailability. The pyrrolidine ring (five-membered, saturated) offers distinct steric and electronic profiles compared to pyridine.

- Applications : Fluorinated pyrrolidines are prevalent in antipsychotics and antidepressants .

Chlorophenyl-Piperidinyl Methanone Derivatives

- Example: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone HCl

- Impact : The chlorophenyl-ethyl group introduces lipophilicity, favoring membrane permeability. The ketone linker may enhance binding specificity.

- Applications : Classified as a heterocyclic pharmaceutical intermediate, likely for kinase inhibitors or GPCR modulators .

Pharmacological Potential

- Target Selectivity : The methanesulfonyl group in the pyridine derivative may confer selectivity toward sulfonyl-sensitive targets, such as serotonin receptors or carbonic anhydrases.

- Comparative Bioactivity : Piperidine analogs (e.g., ) are more likely to penetrate the CNS, whereas pyridazines () may favor peripheral targets due to higher polarity.

生物活性

3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride is a chemical compound with a molecular formula of C12H12ClNO2S. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves a Suzuki coupling reaction. The process includes:

- Reagents : 3-bromopyridine, 3-methanesulfonylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and potassium carbonate (K2CO3).

- Conditions : The reaction is conducted in dimethylformamide (DMF) under reflux conditions.

This method allows for the efficient formation of the desired compound while maintaining high purity levels through recrystallization techniques.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methanesulfonyl group serves as an electron-withdrawing moiety, which can influence the reactivity of the pyridine ring. This interaction may modulate enzyme activity or receptor binding, leading to diverse biological effects.

Potential Targets:

- Enzymatic Interactions : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act on receptors related to cancer cell proliferation and survival.

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations show that it exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

Case Studies

A study evaluated the cytotoxic effects of this compound on MCF-7 cells using an MTT assay. The results demonstrated an IC50 value of approximately 25 µM, indicating significant antiproliferative activity compared to control treatments .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride | Piperidine derivative | Different receptor interactions |

| OSU6162 hydrochloride | Methanesulfonyl-phenyl derivative | Anticancer activity |

The distinct substitution pattern on the pyridine ring of this compound imparts unique chemical and biological properties compared to these similar compounds.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-Methanesulfonyl-phenyl)-pyridine hydrochloride with high purity?

Answer: Synthesis requires multi-step optimization:

- Step 1: Introduce the methanesulfonyl group to the phenyl ring via sulfonation using methanesulfonyl chloride under controlled acidic conditions .

- Step 2: Couple the sulfonated phenyl moiety to the pyridine ring through Suzuki-Miyaura cross-coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .

- Step 3: Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.

Critical Parameters:

- Purity Control: Use HPLC (≥98% purity threshold) and NMR to confirm absence of by-products like unreacted sulfonyl intermediates .

- Yield Optimization: Adjust reaction temperature (e.g., 80–100°C for cross-coupling) and stoichiometry (1.2:1 boronic acid to halide ratio) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm structural integrity by identifying key peaks:

- HPLC-MS: Verify molecular weight (e.g., [M+H]⁺ = 308.75 g/mol) and quantify impurities using a C18 column and acetonitrile/water gradient .

- X-ray Crystallography: Resolve crystal structure for absolute configuration confirmation, particularly if studying enantiomeric forms .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility Screening: Test in DMSO (primary stock), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy at 254 nm. Note: Hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- Stability Protocols:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

- Systematic Substitution: Modify the phenyl ring (e.g., electron-withdrawing groups at para position) or pyridine nitrogen to alter pharmacokinetics. Compare analogs like 3-(4-fluoro-phenyl) derivatives for enhanced receptor binding .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinases or GPCRs). Validate with SPR assays to measure binding affinity (KD) .

- In Vitro Profiling: Screen analogs in enzyme inhibition assays (IC₅₀) and cytotoxicity models (e.g., HepG2 cells) to prioritize lead compounds .

Q. What strategies are recommended for elucidating target interactions in complex biological systems?

Answer:

- Pull-Down Assays: Immobilize the compound on agarose beads to capture binding proteins from cell lysates; identify via LC-MS/MS .

- Cellular Thermal Shift Assay (CETSA): Monitor target protein denaturation upon compound treatment to confirm engagement .

- Cryo-EM/X-ray Co-crystallization: Resolve compound-target complexes (e.g., with kinases) to map binding pockets and guide rational design .

Q. How should researchers address contradictions in reported biological activity or physicochemical data?

Answer:

- Data Triangulation: Replicate experiments across independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1% in assays) .

- Batch Analysis: Compare multiple synthetic batches (via NMR/HPLC) to rule out impurity-driven artifacts .

- Meta-Analysis: Cross-reference published datasets (e.g., PubChem BioAssay) to identify consensus trends or species-specific effects (e.g., murine vs. human cell lines) .

属性

IUPAC Name |

3-(3-methylsulfonylphenyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWTVZJDFBBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695717 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160777-44-6 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。